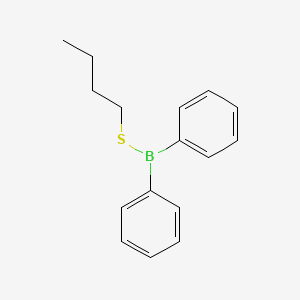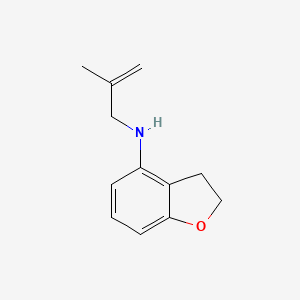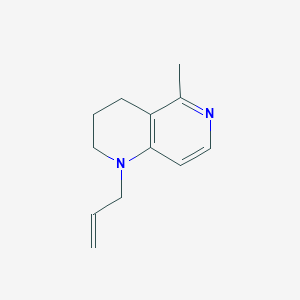![molecular formula C16H14ClNO4 B14586374 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate CAS No. 61196-31-4](/img/structure/B14586374.png)
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It contains a formyl group attached to a phenyl ring, which is further connected to a carbamate group through a 2-(4-chlorophenoxy)ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-formylphenyl isocyanate, which is then reacted with 2-(4-chlorophenoxy)ethanol under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carboxylic acid.
Reduction: 4-Hydroxymethylphenyl [2-(4-chlorophenoxy)ethyl]carbamate.
Substitution: 4-Nitroformylphenyl [2-(4-chlorophenoxy)ethyl]carbamate (nitration product).
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring with a boronic acid group.
4-Formylphenyl [2-(4-bromophenoxy)ethyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is unique due to the presence of both a formyl group and a chlorophenoxyethyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61196-31-4 |
|---|---|
Molekularformel |
C16H14ClNO4 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
(4-formylphenyl) N-[2-(4-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-7-14(8-4-13)21-10-9-18-16(20)22-15-5-1-12(11-19)2-6-15/h1-8,11H,9-10H2,(H,18,20) |
InChI-Schlüssel |
GQHWSPMFHPCKCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC(=O)NCCOC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


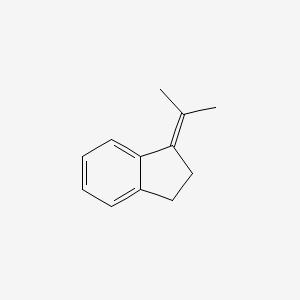

![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
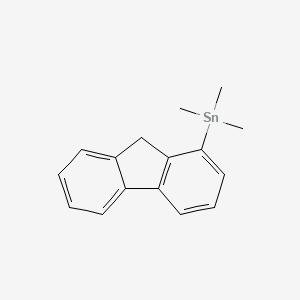
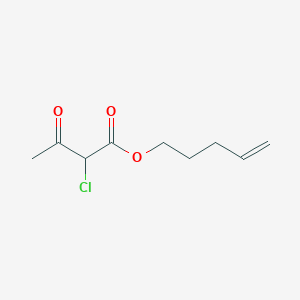
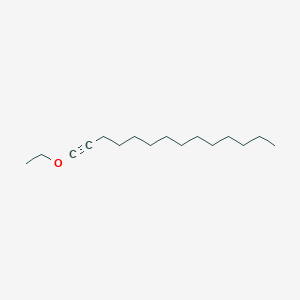
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
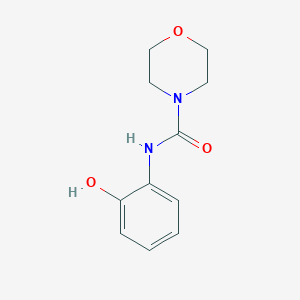
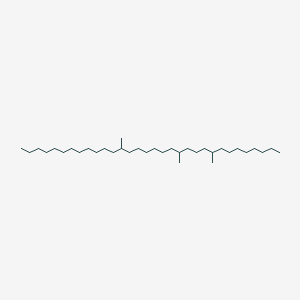
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
